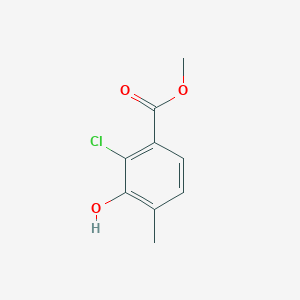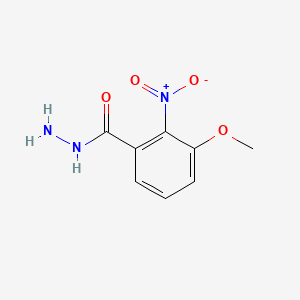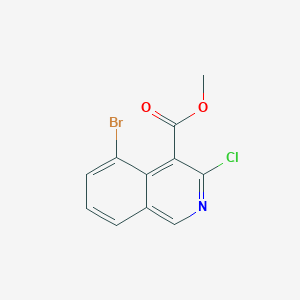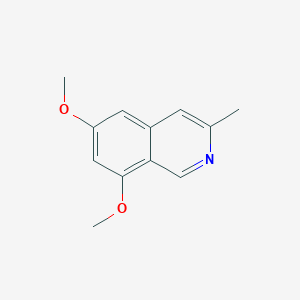
6,8-Dimethoxy-3-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxy-3-methylisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural diversity and biological activity, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of hydrazone-derived 1-azatrienes. This method utilizes 2-propenylbenzaldehydes and hydrazines to form 1-azatrienes, which then undergo electrocyclization to yield 3-methylisoquinolines . Another method involves the nitration of 6,7-dimethoxy-1-methylisoquinoline at the C-8 position, followed by oxidation to form the nitro aldehyde, which is then condensed with nitromethane using alumina as a base .
Industrial Production Methods
Industrial production methods for isoquinolines often involve catalytic processes. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . Additionally, microwave-assisted cyclization has been explored for its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
6,8-Dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives, which can further react to form complex structures.
Substitution: Electrophilic substitution reactions are common, where substituents on the isoquinoline ring can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, alumina as a base for condensation reactions, and iron-acetic acid for reduction . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Major Products
Major products formed from these reactions include nitroisoquinolines, aminoisoquinolines, and various substituted isoquinolines .
科学的研究の応用
6,8-Dimethoxy-3-methylisoquinoline has several scientific research applications:
作用機序
The mechanism of action of 6,8-Dimethoxy-3-methylisoquinoline involves its interaction with various molecular targets. For example, it has been shown to modulate the activity of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s electrophilic character facilitates intermolecular hydride transfer, contributing to its reactivity .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives such as 6,7-dimethoxy-1-methylisoquinoline and 6,8-dimethoxy-3-hydroxymethyl-1-methylisoquinoline .
Uniqueness
6,8-Dimethoxy-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
6,8-dimethoxy-3-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-4-9-5-10(14-2)6-12(15-3)11(9)7-13-8/h4-7H,1-3H3 |
InChIキー |
KEWNAZTYTCIPGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=CC(=C2C=N1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
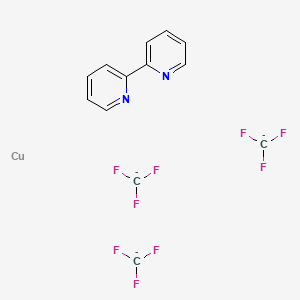
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
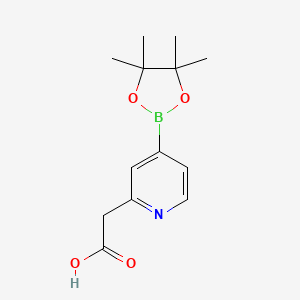
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
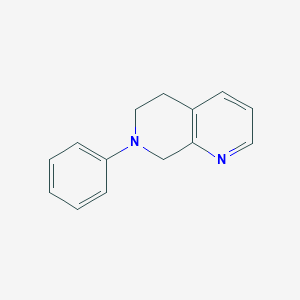
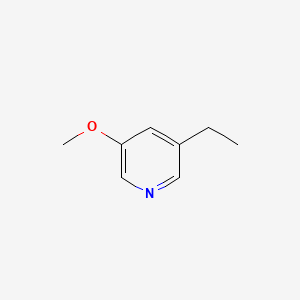
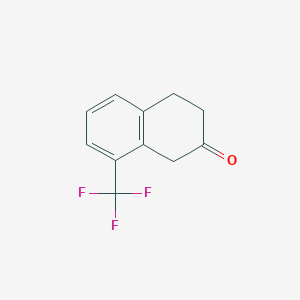
![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
